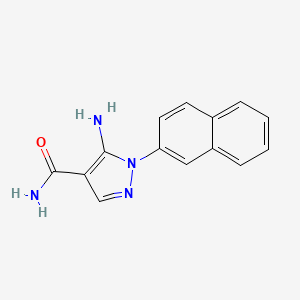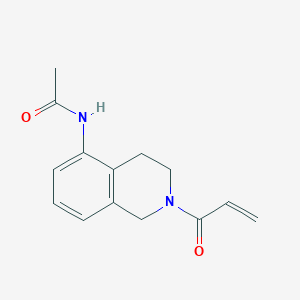
1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 4-fluorobenzylpiperazine . It has been studied for its inhibitory effects on Agaricus bisporus tyrosinase (AbTYR), a key enzyme in melanogenesis . The compound is characterized by the presence of the 4-fluorobenzylpiperazine moiety .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, in the compound “2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone”, the piperazine ring adopts a chair conformation . The dihedral angle between the fluoro-phenyl ring and the four planar C atoms of the piperazine chair is 78.27° .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds similar to 1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride have been evaluated for their antimicrobial activity. For instance, derivatives of norfloxacin, a fluoroquinolone antibiotic, have been subjected to in vitro qualitative screening against several bacterial and yeast strains .
Antibiotic Resistance
New derivatives have been synthesized to combat antibiotic-resistant strains of bacteria. Some piperazine derivatives have shown promising growth inhibition of ciprofloxacin-resistant P. aeruginosa, which is a significant concern in medical treatments .
Bioactive Molecule Coupling
Research has been conducted on coupling bioactive molecules like piperazine with other compounds through an amide bond to potentially enhance their therapeutic effects or create new pharmacological profiles .
Chemical Synthesis
The synthesis process of related compounds often involves multiple steps, including the formation of amide bonds, which are crucial in developing pharmaceuticals .
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-cyclopropyl-2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O.2ClH/c17-15-4-2-1-3-14(15)11-18-7-9-19(10-8-18)12-16(20)13-5-6-13;;/h1-4,13,16,20H,5-12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBCXNJSPDBVJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)CC3=CC=CC=C3F)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzo[g][1,3]benzothiazol-2-yl-4-[bis(2-chloroethyl)sulfamoyl]benzamide](/img/structure/B2354201.png)
![ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354203.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2354204.png)
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone](/img/structure/B2354209.png)
![1-(4-Methylpiperidin-1-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2354210.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2354212.png)

![1-(prop-2-yn-1-yl)-N-{[2-(propan-2-yloxy)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2354216.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B2354217.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2354218.png)


![3-[(4-Ethylphenyl)sulfonyl]-5-(4-methylpiperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2354222.png)